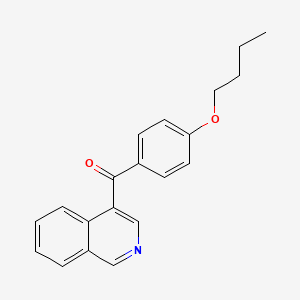

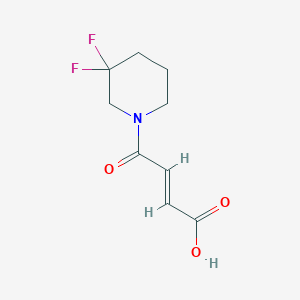

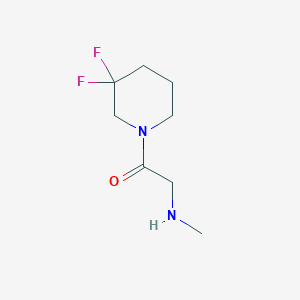

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid

Overview

Description

(E)-4-(3,3-Difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, or (E)-3,3-DFPB for short, is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a highly versatile compound, with a wide range of biochemical and physiological effects, and is used as a building block in various synthetic processes.

Scientific Research Applications

Synthesis and Utility in Heterocyclic Compound Formation

The derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid, which include compounds structurally similar to (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, serve as valuable building blocks in the synthesis of biologically active compounds. An efficient synthesis protocol utilizing microwave assistance and ytterbium triflate catalyst has been developed, allowing the rapid preparation of these target acids from various (hetero)aromatic ketones and glyoxylic acid monohydrate. This method yields pure products with isolated yields ranging from 52-75% (Tolstoluzhsky et al., 2008).

Role in Investigating Biological Mechanisms

Compounds structurally related to (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid are of interest in biological research, particularly in the study of enzyme inhibition. For instance, 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC), a compound with increased reactivity due to its cyclopropyl functionality, is used to study 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase. DFACC's instability under near-physiological conditions and its function as a slow-dissociating inhibitor of ACC deaminase showcase the potential of similar compounds in biological studies (Liu et al., 2015).

Development of Fluorescence Probes

Derivatives of 4-oxobut-2-enoic acid, including compounds with functionalities akin to (E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid, have been instrumental in developing novel fluorescence probes for detecting reactive oxygen species (ROS). These probes are designed to selectively detect highly reactive oxygen species (hROS), such as hydroxyl radicals, and reactive intermediates of peroxidase, demonstrating their utility in biological and chemical applications (Setsukinai et al., 2003).

Medicinal Chemistry and Drug Development

In medicinal chemistry, the synthesis and characterization of complexes with 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid and selected transition metal ions have revealed their potential in drug development. These complexes, synthesized with Mn(II), Co(II), Ni(II), Cu(II), Nd(III), Gd(III), and Er(III), were characterized by various physico-chemical methods, indicating their potential utility in medicinal applications due to their unique thermal and magnetic properties (Ferenc et al., 2017).

Mechanism of Action

Mode of Action

It’s known that the compound has been studied for its anti-convulsant properties . It interacts with neural pathways involved in seizures, providing a better understanding of how the drug might be used in targeted therapeutic interventions .

Biochemical Pathways

Given its potential anti-convulsant properties, it’s plausible that it may interact with pathways involved in neural signaling and seizure activity .

Result of Action

The compound has shown potential effectiveness in the treatment of resistant seizures . This suggests that it may have a significant impact on neural activity and seizure control.

properties

IUPAC Name |

(E)-4-(3,3-difluoropiperidin-1-yl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO3/c10-9(11)4-1-5-12(6-9)7(13)2-3-8(14)15/h2-3H,1,4-6H2,(H,14,15)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGGKWBQXIKFLJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CC(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CN(C1)C(=O)/C=C/C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-chloro-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1531927.png)

![5-[(Benzyloxy)carbonyl]-4,5,6,7-tetrahydro[1,2,3]oxadiazolo[3,4-a]pyrazin-8-ium-3-olate](/img/structure/B1531936.png)

![1-[4-(Methoxymethyl)piperidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1531938.png)

![1-[(2,5-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1531944.png)